5-CHLORO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-METHOXYBENZAMIDE
Description
5-CHLORO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-METHOXYBENZAMIDE is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Properties
IUPAC Name |
5-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-23-17-5-3-13(19)9-14(17)18(22)20-10-15(21)11-2-4-16-12(8-11)6-7-24-16/h2-5,8-9,15,21H,6-7,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNAVAUOYLEISF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-METHOXYBENZAMIDE typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Amidation: The final step involves the formation of the amide bond between the benzofuran derivative and the 2-methoxybenzamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would produce an alcohol derivative .
Scientific Research Applications
5-CHLORO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-METHOXYBENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit NF-κB activity, a key regulator of inflammation and cell proliferation.
Pharmacology: It has shown promise in the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders.
Biological Research: The compound is used in research to study the biological activities of benzofuran derivatives and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-METHOXYBENZAMIDE involves the inhibition of NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell proliferation . By inhibiting NF-κB, the compound can reduce inflammation and inhibit the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide: This compound also exhibits inhibitory activity against NF-κB and has been studied for its anticancer properties.
Benzofuran Derivatives: Other benzofuran derivatives, such as psoralen and angelicin, have shown various biological activities, including anticancer and antimicrobial properties.
Uniqueness
5-CHLORO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-METHOXYBENZAMIDE is unique due to its specific structure, which allows it to effectively inhibit NF-κB activity and exhibit potent anticancer properties . Its combination of a benzofuran core with a chlorinated and hydroxylated side chain provides a
Biological Activity
5-Chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C16H18ClN1O3
- Molecular Weight : 305.77 g/mol
- CAS Number : 34385-94-9
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the inflammatory response. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of similar benzofuran derivatives, compounds were tested for their ability to inhibit COX and LOX enzymes. The results indicated that the compound could significantly reduce inflammation markers in vitro, particularly at concentrations around 0.1 µM for LOX inhibition .
Anticancer Activity
Recent research has highlighted the anticancer properties of this compound. In vitro studies using A549 (lung cancer) and HeLa (cervical cancer) cell lines demonstrated that it exhibits cytotoxic effects with IC50 values ranging from 1.0 to 5.0 µM, indicating potent activity against these cancer cell lines . The morphological changes observed in treated cells suggest apoptosis induction as a mechanism of action.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 1.5 | Apoptosis induction |
| HeLa | 2.0 | Apoptosis induction |
Case Study 1: In Vivo Anti-inflammatory Effects
A mouse model was used to evaluate the anti-inflammatory effects of the compound when applied topically. Results showed a significant reduction in edema and leukotriene levels in response to arachidonic acid-induced inflammation, confirming its potential as a topical anti-inflammatory agent .
Case Study 2: Anticancer Efficacy
In another study, the compound was administered to mice with induced tumors. The treatment resulted in a marked decrease in tumor size compared to control groups receiving no treatment or standard chemotherapy agents like doxorubicin. Histological analysis revealed reduced cell proliferation and increased apoptosis in tumor tissues .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-methoxybenzamide, and which reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including Friedel-Crafts acylation for the benzofuran core, followed by hydroxyethyl chain coupling and benzamide formation. Key steps involve:
- Protection/deprotection strategies for hydroxyl groups to prevent side reactions.
- Catalytic hydrogenation for dihydrobenzofuran ring stabilization .
- Temperature control (< 60°C) during amide bond formation to avoid racemization.
- Yield optimization via continuous flow reactors for exothermic steps, as suggested in analogous syntheses .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., methoxy at C2, chloro at C5).
- High-resolution mass spectrometry (HRMS) to verify molecular mass (e.g., [M+H]⁺ peak at m/z 390.0841).
- X-ray crystallography for absolute stereochemistry, as applied to structurally similar benzofuran derivatives .
- FT-IR to validate hydroxyl (3200–3500 cm⁻¹) and amide (1650–1700 cm⁻¹) functionalities.
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Antimicrobial assays : Minimum inhibitory concentration (MIC) testing against S. aureus and E. coli using broth microdilution .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition studies : Fluorescence-based assays targeting kinases or proteases linked to the benzofuran scaffold’s known targets .
Advanced Research Questions
Q. How can contradictory data on the compound’s bioactivity across studies be systematically addressed?
- Methodological Answer :
- Perform dose-response meta-analysis to identify concentration-dependent effects.
- Validate assay conditions (e.g., pH, serum content) that may alter solubility or protein binding .
- Use isothermal titration calorimetry (ITC) to confirm direct target binding vs. off-target effects .
Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance selectivity for therapeutic targets?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogen (F, Br) or methyl groups at C5/C2 to probe steric/electronic effects .
- Scaffold hopping : Replace dihydrobenzofuran with indole or oxadiazole moieties to assess core flexibility .
- Molecular docking : Prioritize modifications using AutoDock Vina with crystallographic data from homologous targets (e.g., COX-2 or β-lactamases) .
Q. What computational approaches are recommended for predicting metabolic stability and off-target interactions?
- Methodological Answer :
- ADMET prediction : Use SwissADME to estimate permeability (LogP), CYP450 inhibition, and hERG liability.
- Molecular dynamics (MD) simulations : Analyze binding mode stability in lipid bilayers or protein pockets (≥100 ns trajectories) .
- Pharmacophore modeling : Align with known bioactive conformers of benzamide derivatives to optimize pharmacokinetics .
Q. How can crystallographic data resolve ambiguities in the compound’s binding mode with biological targets?
- Methodological Answer :
- Co-crystallization trials : Soak the compound into protein crystals (e.g., kinases) at 10–20 mM concentrations.
- Electron density maps : Refine using PHENIX to identify key interactions (e.g., hydrogen bonds with methoxy groups, hydrophobic contacts with chloro substituents) .
- Comparative analysis : Overlay with apo structures to assess induced-fit conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
